Journal Name:RSC Advances
Journal ISSN:2046-2069
IF:4.036
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ra
Year of Origin:2011
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:4667
Publishing Cycle:Continuously updated
OA or Not:Yes
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA07293B
The present study conveys a new method for detecting arsenic(III) and mercury(II) in aqueous solution via bio-inspired gold nanoparticles. The process of synthesizing gold nanoparticles involves the utilization of the chemical reduction method. The functionalization of gold nanoparticles' surface is achieved via mango leaf extract. The as-synthesized nanoparticles are characterized by UV-Vis and DLS which reveal a plasmonic peak around ∼520 nm with an average size distribution of ∼44 nm. The modified gold nanoparticles have demonstrated selective detection capabilities towards arsenic(III) as well as mercury(II), as evidenced by color changes observed in the presence of ions of arsenic as well as mercury. The addition of mercury and arsenic lead to the overall aggregation—thereby bringing a colorimetric response. The limit of detection was determined to be 1 ppb and 1.5 ppb for arsenic(III) and mercury(II) ions, respectively along with exceptional linearity.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05308C
A novel optical sensor has been developed to measure selenium ions. The sensor membrane was created by mixing xylenol orange (XO) and sodium tetraphenylborate (NaTPB) with a plasticized poly(vinyl chloride) membrane that contained o-nitrophenyl octyl ether (o-NPOE) as a plasticizer. XO was previously established for use in a colorimeter to measure selenium in water and other media. At pH 6.6, the color of the detecting membrane changed from orange to pink when in contact with Se4+ ions. Various variables affecting the uptake efficiency were evaluated and optimized. Under optimum conditions (i.e., 30% PVC, 60% o-NPOE, and 5.0% of both XO and NaTPB for 5.0 min as the response time), the proposed sensor displayed a linear range 10–175 ng mL−1 with the detection and quantification limits of 3.0 and 10 ng mL−1, respectively. Also, the precision (RSD%) was better than 2.2% for six replicate determinations of 100 ng mL−1 Se4+ in various membranes. For the detection of Se4+, the selectivity of the sensor membrane was investigated for a number of possible interfering inorganic cations, but no appreciable interference was found. With the use of a 0.3 M HCl solution, the sensor was successfully restored, and the response that may have been reversible and reproducible exhibited an RSD% of less than 2.0%. The sensor has been successfully used to analyze Se4+ ions in environmental and biological materials.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06448D
In recent times, the incorporation of metal oxide nanoparticles with organic dyes has piqued the interest of numerous researchers due to their diverse applications under visible light instead of UV radiation. This investigation employed a three-step methodology to fabricate cyanidin-sensitized silver-doped zinc oxide nanoparticles (Ag-ZnO@Cy). Initially, cyanidin dye was extracted from fresh black mulberry fruit, followed by the eco-friendly synthesis of Ag-ZnO nanoparticles (Ag-ZnONPs). The successful integration of the prepared cyanidin dye with Ag-ZnONPs was achieved through a straightforward, environmentally benign, and cost-efficient procedure. The resultant ternary composite underwent comprehensive characterization and confirmation utilizing various techniques, such as SEM, FT-IR, EDX, DRS, elemental mapping, and XRD. The experimental results for Ag-ZnONPs@Cy demonstrated that the nanocrystalline wurtzite exhibited spherical shapes with an average crystal size of 27.42 nm. Moreover, the photocatalytic activity of the synthesized Ag-ZnONPs@Cy was meticulously investigated under blue LED light irradiation. This inquiry encompassed examinations of catalyst amount, regeneration, stability, reusability, and the influence of light source on the hydrogenation of nitroarenes to the corresponding aminoarenes. The findings shed light on the potential of this composite for diverse photocatalytic applications.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05897B
Hydrogels containing synthetic polymers and supramolecular cross-linking units are expected to exhibit unique functions and properties. The heme–heme pocket interaction in hemeproteins may be useful for development of a cross-linking unit because heme binding depends on the redox states of the iron center. In this work, hexameric tyrosine-coordinated hemoprotein (HTHP) is employed as a cross-linking unit in a polyacrylamide gel to create redox-responsive hydrogels. First, redox-dependent stability of the heme–heme pocket interaction in HTHP was evaluated, and it was found that the heme affinity dramatically decreases in the Fe(II) state. Second, the polymerization of acrylamide and engineered HTHP possessing acryloyl group-tethering heme moieties provided a polyacrylamide gel containing HTHP as a cross-linking unit. A reduction-triggered gel–sol transition in the presence of apomyoglobin was observed. Furthermore, the mechanical properties of the gels containing the engineered HTHP and methylene bisacrylamide were evaluated by a tensile test, and the Young's modulus value was determined to be 14 kPa, which is higher than that of the control gel containing only methylene bisacrylamide (8.5 kPa). Compression tests of the gels revealed redox-responsive mechanical behavior, resulting in a decrease in the compressive modulus upon the addition of a reductant. This behavior is qualitatively consistent with the redox-responsive heme binding of HTHP in a solution state. This finding is expected to contribute to the development of redox-responsive materials for biomedical and biological applications.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06003A
In this work, cetyl trimethylammonium bromide (CTAB)-assisted polyaniline-molybdenum disulfide (CPANI-MoS2) nanosheets with a flower morphology have been synthesized through in situ polymerization and a hydrothermal method. The composite was analyzed for structural modification through X-ray diffraction (XRD) to examine chemical changes and the presence of functional groups via Fourier transform infrared (FTIR) and Raman spectroscopy techniques. The surface morphology was identified by field-emission scanning electron microscopy (FESEM) and high-resolution transmission electron microscopy (HR-TEM) techniques. The CPANI-MoS2 nanosheet glassy carbon electrode (GCE) offers a novel strategy for the electrochemical detection of carcinogenic hydrazine. The cyclic voltammetry (CV) curve demonstrated a quasi-reversible behaviour with a high-surface area. Furthermore, differential pulse voltammetry (DPV) analysis of hydrazine detection showed a wide linear range from 10 μM to 100 μM, a low limit of detection of 0.40 μM, and a high sensitivity of 7.23 μA μM cm−2. The determination of hydrazine in a water sample and the recovery percentage were found to be 100.31% and 103.73%, respectively. The CPANI-MoS2 nanosheet GCE significantly contributed to the high electroanalytical oxidation activity due to the CTAB surfactant modifying the flower-like nanosheet morphology, which enables the easy adsorption of hydrazine analyte species and exhibits a high current rate with a rapid detection response.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06299F
The development of recyclable photocatalysts with high activity and stability has piqued the interest of researchers in the field of wastewater treatment. In this study, an ultrasonic probe approach was used to immerse a sequence of heterojunctions formed by metal–organic frameworks (UiO-66) and different amounts of molybdenum disulfide quantum dots (MoS2QDs), resulting in a highly recyclable MoS2QDs@UiO-66 photocatalyst. Multiple advanced techniques, such as XPS, XRD, TEM, XRF, and UV-vis spectrophotometry, were used to characterize and confirm the successful preparation of UIO-66 impregnated with MoS2QDs. The results indicated that the best heterostructure catalyst exhibited superior efficiency in the photocatalytic degradation of methylene blue (MB) in water, achieving approximately 99% removal within 30 minutes under simulated sunlight, while approximately 97% removal under visible light. The outstanding photocatalytic performance is predominantly attributed to the photoinduced separation of carriers in this heterostructure system. This study proposes a unique, simple, and low-cost method for improving the degradation performance of organic contaminants in water.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05973A
Residual antibiotics in nature are an important cause of antimicrobial drug resistance, and how to deal with residual β-lactam antibiotics in aqueous environments has become an urgent issue. In this work, magnetic zeolitic imidazolate frameworks-8 (ZIF-8) for immobilizing metallo-β-lactamases (MBLs), or Fe3O4@ZIF-8@MBLs, were successfully synthesized using the one-pot method in aqueous solution. The morphology and chemical structure of Fe3O4@ZIF-8@MBLs were characterized by scanning electron microscopy, energy dispersive spectra, X-ray diffraction, infrared spectra, physical adsorption, and zeta potential. Further, the degradation performance of Fe3O4@ZIF-8@MBLs for β-lactam antibiotics (penicillin G, cefoperazone, meropenem) in an aqueous environment was investigated by UV-visible absorption spectrophotometry. The results indicated that Fe3O4@ZIF-8@MBLs, compared to control ZIF-8, exhibited superior degradation ability, excellent reusability, and better stability under several harsh conditions. The strategy of combining ZIF-8 and MBLs to form magnetic porous polymers may be suitable for removing β-lactam antibiotics from an aqueous environment. This work provided an original insight into future studies on the degradation of β-lactam antibiotics employing MBLs immobilized by magnetic metal–organic frameworks.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06270H
The anticancer properties of curcumin have been broadly examined in several shapes, such as nanoparticles and nanocomposite structures. Despite its benefits, curcumin also has some disadvantages, including rapid metabolism, poor absorption, and rapid systemic excretion. Therefore, numerous strategies have been used to increase curcumin's bioavailability. One of these approaches is the use of porous particles like aerogels as drug carriers. Aerogels are special due to their peculiar physical structure. They have a high specific surface area, a significant amount of porosity, and a solid composition, which make them a good choice for drug delivery systems. In the present study, a pH-sensitive aerogel was constructed and evaluated for targeted drug delivery of curcumin to colon cancer. To control the release of curcumin, trehalose was used as a coating agent, and PLP (poly(L-lysine isophthalamide)) was used as a targeted drug delivery agent. PLP is a pseudo-peptidic polymer that increases the cell permeability. In order to investigate and compare the synthesized aerogel before and after loading curcumin and coating with trehalose, physicochemical characterization analyses were performed. Finally, the efficacy of the final formulation was evaluated on HT29 colon cells using the cell bioavailability test. The results indicated the successful synthesis of the aerogel with porous structure with solitary cavities. The trehalose coating performed well, preventing drug release at lower pH but allowing the drug to be released at its intended site. The designed curcumin-loaded porous particles functionalized with PLP showed significant efficacy due to increasing penetration of curcumin into cells, and has potential for use as a new drug carrier with dual effectivity in cancer therapy.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA07191J
We prepared a protamine–monododecyl phosphate composite by mixing protamine (P) and a monododecyl phosphate (MDP). This P–MDP composite formed an acid–base complex by the electrostatic interaction between cationic protamine and the negatively charged phosphate group. Additionally, according to the X-ray diffraction (XRD) measurements, the composite formed a self-assembled lamellar structure with an interaction between the long alkyl chains of MDP. As a result, the P–MDP composite showed the proton conductivity of 9.5 × 10−4 S cm−1 at 120–130 °C under anhydrous conditions. Furthermore, the activation energy of the proton conduction of the P–MDP composite was approximately 0.18 eV. These results suggested that the proton conduction of the P–MDP composite was based on an anhydrous proton conductive mechanism. In contrast, the anhydrous proton conduction of the P–methanediphosphonic acid (MP) composite, which did not form the self-assembled lamellar structure, was ca. 3 × 10−5 S cm−1 at 120–130 °C and this value was one order of magnitude lower than that of the P–MDP composite. Therefore, the two-dimensional self-assembled proton conductive pathway of the P–MDP composite plays a role in the anhydrous proton conduction.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06407G
PEG2000 (polyethylene glycol, molecular weight: 2000) is commonly used for the dehydration and reinforcement of waterlogged wooden cultural relics, but its photo-aging degradation will seriously affect the long-term conservation of the wooden cultural relics. In this study, the photo-aging characteristics and mechanisms of PEG2000 under UV (ultraviolet) irradiations of three wavelengths were comprehensively investigated, and the surface morphology, crystal structure, and relative molecular weight of PEG2000 were systematically characterized. The results showed that PEG2000 showed a higher gloss loss rate, carbonyl index and crystallinity, and a wider molecular weight distribution with increasing aging time, especially under the irradiation of 313 nm ultraviolet light. The evolution of the PEG2000 from surface to interior during photoaging was elucidated by SEM (scanning electron microscopy) and FTIR (Fourier transform infrared spectroscopy), and it was determined that photodegradation not only occurs on the surface of PEG2000 but also gradually extends to the interior of the sample with the prolongation of irradiation time, resulting in the transformation of the basic component unit of spherical crystals in PEG2000 from fibrous crystals to spherical particles. Based on 1H-NMR (nuclear magnetic resonance spectroscopy), the photochemical reactions for the generation of degradation products were proposed, and it was found that the degradation occurred at the C–H and C–O–C bonds on the main chain, forming a large number of ester and ethoxy structures. The aging degree of PEG2000 was evaluated from the perspective of surface morphology and chemical structure by gloss and FTIR spectroscopy, and it was found that the combination of gloss loss rate and carbonyl index was more suitable to evaluate the aging degree of the sample. The relevant theoretical research will provide reliable guidance for the preservation of polyethylene glycol in waterlogged wooden cultural relics.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA90117C
Correction for ‘Nitric oxide/paclitaxel micelles enhance anti-liver cancer effects and paclitaxel sensitivity by inducing ferroptosis, endoplasmic reticulum stress and pyroptosis’ by Huilan Li et al., RSC Adv., 2023, 13, 31772–31784, https://doi.org/10.1039/D3RA04861F.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06073J
Dynamically manipulating droplet motion on hydrophobic surfaces is crucial in various fields, including biomedical, sensing, actuation, and oil–water separation applications. Ferrofluid droplets can be manipulated and controlled using external magnetic forces. The creation of ferrofluids involves multiple procedures that can affect the functionality and stability of droplet manipulation, limiting their use in sustainable applications. This study investigates the dynamics of droplet motion over functionalized and non-functionalized ferroparticles, considering different droplet volumes, ferroparticle layer widths, and wt% concentrations. The translational and sliding velocities of the droplets are measured using high-speed camera recording with a tracker application. The finding revealed the transformation of a droplet sliding motion into a rolling motion with propulsion under the magnetic influence. The sliding velocity increases for the droplets moving over the ordinary ferroparticles on the hydrophobic surface. However, the droplet motion is dominated by rolling in the case of hydrophobic ferro particles. The droplet sliding velocity rises sharply at high concentrations (or layer width) of ferroparticle as the magnetic bond number rises sharply to 3. A newborn droplet adheres to the magnet surface during droplet rolling and sliding motion.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA07092A
Metal–organic frameworks (MOFs) and MXenes have demonstrated immense potential for biomedical applications, offering a plethora of advantages. MXenes, in particular, exhibit robust mechanical strength, hydrophilicity, large surface areas, significant light absorption potential, and tunable surface terminations, among other remarkable characteristics. Meanwhile, MOFs possess high porosity and large surface area, making them ideal for protecting active biomolecules and serving as carriers for drug delivery, hence their extensive study in the field of biomedicine. However, akin to other (nano)materials, concerns regarding their environmental implications persist. The number of studies investigating the toxicity and biocompatibility of MXenes and MOFs is growing, albeit further systematic research is needed to thoroughly understand their biosafety issues and biological effects prior to clinical trials. The synthesis of MXenes often involves the use of strong acids and high temperatures, which, if not properly managed, can have adverse effects on the environment. Efforts should be made to minimize the release of harmful byproducts and ensure proper waste management during the production process. In addition, it is crucial to assess the potential release of MXenes into the environment during their use in biomedical applications. For the biomedical applications of MOFs, several challenges exist. These include high fabrication costs, poor selectivity, low capacity, the quest for stable and water-resistant MOFs, as well as difficulties in recycling/regeneration and maintaining chemical/thermal/mechanical stability. Thus, careful consideration of the biosafety issues associated with their fabrication and utilization is vital. In addition to the synthesis and manufacturing processes, the ultimate utilization and fate of MOFs and MXenes in biomedical applications must be taken into account. While numerous reviews have been published regarding the biomedical applications of MOFs and MXenes, this perspective aims to shed light on the key environmental implications and biosafety issues, urging researchers to conduct further research in this field. Thus, the crucial aspects of the environmental implications and biosafety of MOFs and MXenes in biomedicine are thoroughly discussed, focusing on the main challenges and outlining future directions.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06977J
This study presents a comprehensive analysis encompassing the synthesis, structural elucidation, photophysical behavior, and electrochemical properties of a novel series of chalcogen-naphthoquinone-1,2,3-triazole hybrids. Employing a meticulously designed protocol, the synthesis of these hybrids, denoted as 11a–j, was achieved with remarkable efficiency (yielding up to 81%). This synthesis used a regioselective copper-catalyzed azide–alkyne cycloaddition reaction (CuAAC). Furthermore, a detailed investigation into the photophysical characteristics, TDDFT calculations, electrochemical profiles, and photobiological attributes of compounds 11a–j was conducted. This exploration aimed to unravel insights into the excited state behaviors of these molecules, as well as their redox properties. Such insights are crucial for future applications of these derivatives in diverse biological assays.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA07754C
Turning commercially available low-cost conducting carbon black materials into functional electrocatalytic electrode media using simple surface chemical modification is a highly attractive approach. This study reports on remarkably enhanced oxygen electrocatalytic activity of commercially available Ketjenblack (KB) by growing a non-precious cobalt metal-based zeolitic-imidazolate framework (ZIF-67) at room temperature in methanol solution followed by a mild thermolysis. The resulting Co@CoOx nanoparticle decorated nitrogen-doped KB derived from the optimized ZIF-67 : KB weight ratio of hybrid samples at 500–600 °C shows high performance for the oxygen reduction reaction (ORR) with impressive Eonset and E1/2 values of ∼0.90 and ∼0.83 V (vs. RHE), respectively in 0.1 M KOH electrolyte. Such ORR activity is comparable to, or better than many metal@metal-oxide-carbon based electrocatalysts synthesized under elevated carbothermal temperatures and using multicomponent/multistep chemical modification conditions. Therefore, a simple electrocatalyst design reported in this work is an efficient synthesis route that not only utilises earth-abundant carbon black but also comprises scalable room temperature synthesized ZIF-67 following mild thermolysis conditions under 600 °C.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06469G
In the present study, a novel series of azo-thiazole derivatives (3a–c) containing a thiazole moiety was successfully synthesized. The structure of these derivatives was examined by spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and HRMS. Further, the novel synthesized compounds were evaluated for their in vitro biological activities, such as antibacterial and anti-inflammatory activities, and an in silico study was performed. The antibacterial results demonstrated that compounds 3a and 3c (MIC = 10 μg mL−1) have a notable potency against Staphylococcus aureus compared to azithromycin (MIC = 40 μg mL−1). Alternatively, compound 3b displayed a four-fold higher potency (24 recovery days, 1.83 mg day−1) than Hamazine (28 recovery days, 4.14 mg day−1) in promoting burn wound healing, and it also exhibited a comparable inhibitory activity against screened bacterial pathogens compared to the reference drug. Docking on 1KZN, considering the excellent impact of compounds on the crystal structure of E. coli 1KZN, a 24 kDa domain, in complex with clorobiocin, indicated the close binding of compounds 3a–c with the active site of the 1KZN protein, which is consistent with their observed biological activity. Additionally, we conducted molecular dynamics simulations on the docked complexes of compounds 3a–c with 1KZN retrieved from the PDB to assess their stability and molecular interactions. Furthermore, we assessed their electrochemical characteristics via DFT calculations. Employing PASS and pkCSM platforms, we gained insights into controlling the bioactivity and physicochemical features of these compounds, highlighting their potential as new active agents.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06751C
An N-alkylation procedure has been developed under very mild conditions using a known commercially available Ru-based catalyst. As a result, a wide range of aromatic primary amines has been selectively alkylated with several primary alcohols, yielding the corresponding secondary amines in high yields. The methodology also enables the methylation of anilines in refluxing methanol and the preparation of a set of heterocycles in a straightforward way.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06373A
In this study, ZnS capped Cu–In–S (ZCIS) quantum dots doped with Mn ions are synthesized by a thermal injection method, with luminescence covering almost the entire visible area. The large Stokes shift effectively inhibits the self-absorption effect under luminescence, and the quantum yield of ZCIS quantum dots increased from 38% to 50% after ZnS capping and further to 69% after doping with Mn. First, red-, yellow-, and blue-emitting quantum dots were synthesized and then, polychromatic ensembles were obtained by mixing the trichromatic quantum dots in a different ratio. Using the home-built inkjet printer, multilayered and multicolor mixed patterns were obtained for information pattern storage and multilayer pattern recognition and reading.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06236H
Structures of membrane proteins determined by X-ray crystallography and, increasingly, by cryo-electron microscopy often fail to resolve the structural details of unstable or reactive small molecular ligands in their physiological sites. This work demonstrates that 13C chemical shifts measured by magic-angle spinning (MAS) solid-state NMR (SSNMR) provide unique information on the conformation of a labile ligand in the physiological site of a functional protein in its native membrane, by exploiting freeze-trapping to stabilise the complex. We examine the ribose conformation of ATP in a high affinity complex with Na,K-ATPase (NKA), an enzyme that rapidly hydrolyses ATP to ADP and inorganic phosphate under physiological conditions. The 13C SSNMR spectrum of the frozen complex exhibits peaks from all ATP ribose carbon sites and some adenine base carbons. Comparison of experimental chemical shifts with density functional theory (DFT) calculations of ATP in different conformations and protein environments reveals that the ATP ribose ring adopts an C3′-endo (N) conformation when bound with high affinity to NKA in the E1Na state, in contrast to the C2′-endo (S) ribose conformations of ATP bound to the E2P state and AMPPCP in the E1 complex. Additional dipolar coupling-mediated measurements of H–C–C–H torsional angles are used to eliminate possible relative orientations of the ribose and adenine rings. The utilization of chemical shifts to determine membrane protein ligand conformations has been underexploited to date and here we demonstrate this approach to be a powerful tool for resolving the fine details of ligand–protein interactions.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06863C
Using a unified metal-free procedure, a selection of Thermally Activated Delayed Fluorescence (TADF) emitters has been synthesized and characterized. Different acceptor and donor moieties have been explored in order to develop red emitting dyes with reduction potentials suitable for the application in ECL using tri-propylamine as coreactant. The most promising compound shows terephthalonitrile as the acceptor and diphenylamines as donors, and it displayed an ECL efficiency that is double the one of the standard [Ru(bpy)3](PF6)2. Based on such findings, a novel water-soluble TADF emitter (Na4[4DPASO3TPN]) has been synthesized and characterized to enable electrochemiluminescence in an aqueous medium.
共71186条
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.90 | 84 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/rscadv
- Submission Guidelines
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
- Submission Template
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Reference Format
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Collection Carrier
- Full papers Reviews Comments